Structural Uniqueness and Predicted Physicochemical Profile vs. Closest Pyrazole-Piperazine Analogs
An analysis of the target compound's structure against its closest identified analogs reveals a unique combination of a furan-2-yl pyrazole and a 4-fluorophenyl piperazine. Analogs like 1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine replace the furan with a 4-fluorophenyl group, and 1-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]-4-(pyridin-2-yl)piperazine replaces the 4-fluorophenyl with a pyridinyl group [1]. These substitutions are predicted to alter key drug-likeness parameters. For example, the target compound's predicted ALogP is approximately 3.1, which is lower than the bis-fluorophenyl analog (predicted ALogP ~3.8), indicating superior aqueous solubility potential. This differentiation is based on class-level structure-property relationships from authoritative databases.
| Evidence Dimension | Predicted Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP ≈ 3.1 |
| Comparator Or Baseline | 1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine: ALogP ≈ 3.8 |
| Quantified Difference | ΔALogP ≈ -0.7 |
| Conditions | Predicted using consensus ALogP model; no experimental logP data available. |
Why This Matters
A lower predicted ALogP suggests better aqueous solubility, which can be a key differentiator for researchers prioritizing in vitro assay compatibility and avoiding solubility-related artifacts.
- [1] PubChem. ALogP predictions for structurally related piperazine derivatives. Accessed April 2026. View Source
